molecular formula C7H4ClF3O B1402275 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene CAS No. 1404194-14-4

1-Chloro-3-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B1402275
CAS No.: 1404194-14-4
M. Wt: 196.55 g/mol
InChI Key: HTRDTBDVNKQTDB-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups

Scientific Research Applications

1-Chloro-3-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

While specific safety data for 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is not available, similar compounds are known to be hazardous. For instance, 1-Chloro-3-iodobenzene is toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of 1-chloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert solvent like dichloromethane to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are introduced into the reactor, where they undergo the substitution reaction, and the product is subsequently purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under specific conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 1-fluoro-3-(difluoromethoxy)-2-hydroxybenzene or 1-fluoro-3-(difluoromethoxy)-2-aminobenzene.

    Electrophilic Substitution: Products include 1-chloro-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene or 1-chloro-3-(difluoromethoxy)-2-fluoro-4-sulfonic acid.

    Oxidation and Reduction: Products include corresponding quinones or hydroquinones.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The pathways involved include the activation of specific enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-3-(difluoromethoxy)-2-fluorobenzene can be compared with similar compounds such as:

    1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.

    1-Chloro-3-(difluoromethoxy)-2-methylbenzene: The presence of a methyl group instead of a fluorine atom affects the compound’s steric and electronic properties.

    1-Chloro-3-(difluoromethoxy)-2-ethoxybenzene: The ethoxy group introduces additional steric hindrance and changes the compound’s solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-3-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDTBDVNKQTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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